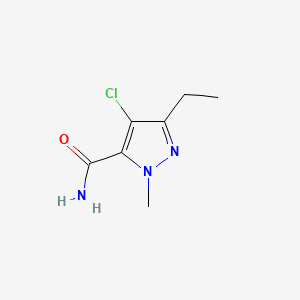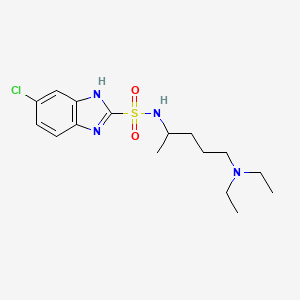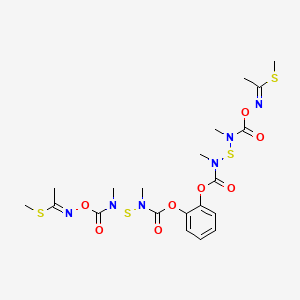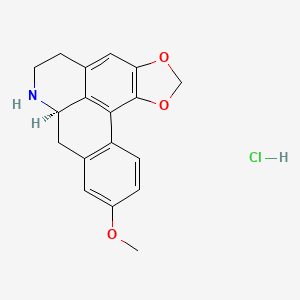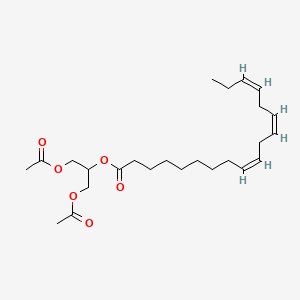
Glyceryl diacetate 2-linolenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl diacetate 2-linolenate: is a chemical compound with the molecular formula C25H40O6 . It is an ester formed from glycerol, acetic acid, and linolenic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and food industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyceryl diacetate 2-linolenate is synthesized through the esterification of glycerol with acetic acid and linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor, where it undergoes esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Glyceryl diacetate 2-linolenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form glyceryl monoacetate and linolenic acid.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Glyceryl monoacetate and linolenic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Glyceryl diacetate 2-linolenate is used as an intermediate in the synthesis of other chemical compounds. It serves as a precursor for the production of various esters and other derivatives .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on cellular processes. It is also used in the formulation of lipid-based drug delivery systems .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the formulation of topical and transdermal drug delivery systems. Its ability to enhance the permeability of active ingredients through the skin makes it valuable in medicinal applications .
Industry: this compound is used in the cosmetics industry as an emollient and skin conditioning agent. It is also used in the food industry as a flavoring agent and in the production of food additives .
Mécanisme D'action
Glyceryl diacetate 2-linolenate exerts its effects through various mechanisms. In biological systems, it interacts with lipid membranes, altering their fluidity and permeability. This interaction enhances the absorption of active ingredients in drug delivery systems. The compound also undergoes hydrolysis to release glycerol, acetic acid, and linolenic acid, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Glyceryl monoacetate: An ester of glycerol and acetic acid, used as a food additive and in pharmaceuticals.
Glyceryl triacetate: An ester of glycerol and three acetic acid molecules, used as a plasticizer and in the production of explosives.
Glyceryl diacetate: An ester of glycerol and two acetic acid molecules, used in food and pharmaceutical industries.
Uniqueness: Glyceryl diacetate 2-linolenate is unique due to the presence of linolenic acid, which imparts specific properties such as enhanced skin permeability and antioxidant activity. This makes it particularly valuable in cosmetic and pharmaceutical applications .
Propriétés
Numéro CAS |
55320-01-9 |
|---|---|
Formule moléculaire |
C25H40O6 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
1,3-diacetyloxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |
Clé InChI |
KCUFGMLEGCVQBD-AGRJPVHOSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



